molecular formula C12H19NO2 B2520857 (2R)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine CAS No. 2248185-81-9

(2R)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine

Cat. No.: B2520857
CAS No.: 2248185-81-9
M. Wt: 209.289
InChI Key: OAZSZDXDAMOVSG-SECBINFHSA-N
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Description

(2R)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine: is a chiral amine compound characterized by the presence of a dimethoxyphenyl group and a methylpropan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as 2,5-dimethoxybenzaldehyde.

    Formation of Intermediate: The precursor undergoes a series of reactions, including condensation and reduction, to form an intermediate compound.

    Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the desired (2R) enantiomer.

    Final Conversion: The resolved intermediate is further reacted with appropriate reagents to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine: The enantiomer of the compound with different stereochemistry.

    3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine: A non-chiral version of the compound.

    2,5-Dimethoxyphenethylamine: A structurally related compound with similar functional groups.

Uniqueness

The uniqueness of (2R)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine lies in its chiral nature, which can result in different biological activities and interactions compared to its non-chiral or differently chiral counterparts. This makes it a valuable compound for studying stereochemistry and its effects on biological systems.

Properties

IUPAC Name

(2R)-3-(2,5-dimethoxyphenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-9(8-13)6-10-7-11(14-2)4-5-12(10)15-3/h4-5,7,9H,6,8,13H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZSZDXDAMOVSG-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC(=C1)OC)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=C(C=CC(=C1)OC)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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